Osmanthuside H

Catalog No.
S579123
CAS No.
149155-70-4
M.F
C19H28O11
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osmanthuside H

CAS Number

149155-70-4

Product Name

Osmanthuside H

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol

Molecular Formula

C19H28O11

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C19H28O11/c20-8-19(26)9-29-18(16(19)25)28-7-12-13(22)14(23)15(24)17(30-12)27-6-5-10-1-3-11(21)4-2-10/h1-4,12-18,20-26H,5-9H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1

InChI Key

IVRQZYXJBVMHCW-OTCFHACESA-N

SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O

Synonyms

2-(4-hydroxyphenyl)ethyl-beta-D-apiosyl-(1-6)-beta-D-glucopyranoside, osmanthuside H

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O

Neuroprotective Effects

Studies have shown that Osmanthuside H exhibits neuroprotective properties, meaning it may protect nerve cells from damage. Research suggests it can:

  • Reduce oxidative stress: Osmanthuside H has been shown to scavenge free radicals and increase antioxidant enzyme activity in the brain, potentially protecting neurons from oxidative damage linked to neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Improve cognitive function: Studies in animal models indicate that Osmanthuside H may improve memory and learning and protect against cognitive decline associated with aging and neurodegenerative diseases [, ].

Further research is needed to fully understand the mechanisms behind these effects and their potential therapeutic applications in humans.

Anti-inflammatory Properties

Osmanthuside H has also demonstrated anti-inflammatory properties in various studies. It may:

  • Suppress the production of inflammatory mediators: Research suggests that Osmanthuside H can inhibit the activity of enzymes and signaling pathways involved in inflammation [].
  • Alleviate symptoms of inflammatory diseases: Studies in animal models indicate that Osmanthuside H may be beneficial in managing inflammatory bowel disease and arthritis [, ].

More research is necessary to confirm these findings and explore the potential of Osmanthuside H as a therapeutic agent for inflammatory conditions in humans.

Other Potential Applications

Preliminary research suggests that Osmanthuside H may have additional potential applications in various areas, including:

  • Cancer: Studies suggest that Osmanthuside H may exhibit anti-cancer properties by inducing cell death in cancer cells [].
  • Cardiovascular health: Research indicates that Osmanthuside H may offer cardioprotective effects by improving blood flow and reducing oxidative stress.

Osmanthuside H is a phenylpropanoid glycoside with the molecular formula C₁₉H₂₈O₁₁. It is primarily derived from the plant Osmanthus fragrans, commonly known as sweet osmanthus, and has also been identified in other species such as Sargentodoxa cuneata and Ipomoea nil . This compound is characterized by its unique glycosidic structure, which contributes to its various biological activities and potential therapeutic applications.

  • No scientific research has been published on the specific mechanism of action of Osmanthuside H.
  • There is no current information available on the safety profile or potential hazards associated with Osmanthuside H.

Limitations and Future Research

Research on Osmanthuside H is in its early stages. Further studies are needed to:

  • Fully elucidate the molecular structure.
  • Explore its potential biological activities.
  • Investigate its presence and distribution in other plant sources.
  • Determine its physical and chemical properties.
  • Evaluate its safety profile.

Osmanthuside H can be synthesized through enzymatic reactions, particularly using diglycosidases. A notable method involves the transglycosylation of tyrosol, where a commercial glycosidase mixture from Penicillium multicolor facilitates the formation of Osmanthuside H alongside its regioisomer . The reaction yields an equimolar mixture of Osmanthuside H and 4-(2-hydroxyethyl)phenyl β-acuminoside, demonstrating the compound's versatility in glycosylation processes.

Research indicates that Osmanthuside H exhibits various biological activities, including antioxidant properties. It has been identified as a bioactive component in Osmanthus fragrans roots, contributing to the plant's medicinal qualities . The compound's ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

The synthesis of Osmanthuside H can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing diglycosidases such as β-acuminosidase from Penicillium multicolor, which catalyzes the glycosylation of phenolic compounds like tyrosol .
  • Chemical Synthesis: Although less common, chemical methods may involve multi-step reactions to construct the glycosidic bond characteristic of Osmanthuside H.

Osmanthuside H has potential applications in several fields:

  • Pharmaceuticals: Due to its antioxidant properties, it may be explored for use in formulations aimed at combating oxidative stress.
  • Food Industry: As a natural compound derived from edible plants, it could serve as a flavoring agent or preservative.
  • Cosmetics: Its antioxidant properties may also be beneficial in skincare products aimed at reducing signs of aging.

Several compounds share structural or functional similarities with Osmanthuside H. Here are some notable examples:

Compound NameStructure TypeUnique Features
OleuropeinPhenolic glycosideKnown for strong antioxidant and anti-inflammatory properties.
LigstrosidePhenolic glycosideExhibits anti-cancer properties and is abundant in olive leaves.
SecooxyloganinPhenolic glycosideNotable for its neuroprotective effects and presence in various plants.
Osmanthuside B6Phenolic glycosideSimilar structure but different biological activities compared to Osmanthuside H.

Osmanthuside H is unique due to its specific glycosidic linkage and the particular biological activities associated with it, distinguishing it from other phenolic glycosides.

XLogP3

-2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol

Dates

Modify: 2024-04-14

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